2,2'-Disulfanediyl-bis-succinamide

Description

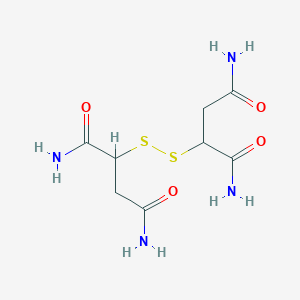

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(1,4-diamino-1,4-dioxobutan-2-yl)disulfanyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4S2/c9-5(13)1-3(7(11)15)17-18-4(8(12)16)2-6(10)14/h3-4H,1-2H2,(H2,9,13)(H2,10,14)(H2,11,15)(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAKPBHBYUHDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)SSC(CC(=O)N)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488204 | |

| Record name | 2,2'-Disulfanediyldibutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-62-6 | |

| Record name | 2,2'-Disulfanediyldibutanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for 2,2 Disulfanediyl Bis Succinamide

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the key covalent bonds within the 2,2'-Disulfanediyl-bis-succinamide molecule.

FTIR Spectroscopy: The FTIR spectrum of a related succinimide (B58015) derivative, N-phenyl(3-bromomethyl)succinimide, reveals characteristic absorption bands for the succinimide ring. The amide C=O stretching vibrations are typically observed in the region of 1700-1800 cm⁻¹. For succinimide derivatives, antisymmetric and symmetric stretching modes of the imide carbonyls can be expected. rsc.org Additionally, N-H stretching vibrations from the primary amide groups would appear in the region of 3200-3400 cm⁻¹, while C-H stretching and bending vibrations would be present at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is particularly effective for probing the disulfide (S-S) bond. The S-S stretching vibration typically gives rise to a signal in the range of 500-550 cm⁻¹. The exact position of this peak is sensitive to the conformation around the disulfide bond, specifically the C-S-S-C dihedral angle. researchgate.net The C-S stretching vibrations are also observable in the Raman spectrum, generally appearing between 600 and 700 cm⁻¹. The amide I band, arising from C=O stretching, is also a prominent feature in the Raman spectrum.

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Amide) | 3200-3400 | FTIR |

| C-H Stretch | 2850-3000 | FTIR, Raman |

| C=O Stretch (Amide I) | 1700-1800 | FTIR, Raman |

| N-H Bend (Amide II) | 1550-1650 | FTIR |

| C-S Stretch | 600-700 | Raman |

| S-S Stretch | 500-550 | Raman |

Table 2: Predicted key vibrational bands for this compound.

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom.

¹H-NMR Spectroscopy: The proton NMR spectrum would confirm the presence of the different types of protons in the molecule. For the parent succinimide, a singlet is observed for the methylene (B1212753) protons at approximately 2.7-2.8 ppm in various solvents like CDCl₃ and D₂O. chemicalbook.com For this compound, the methine proton (α to the disulfide bond) and the methylene protons of the succinamide (B89737) ring would exhibit distinct chemical shifts and coupling patterns. The amide protons (NH₂) would likely appear as broad signals.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. For succinic acid, a related structure, the carboxyl carbon appears around 177-181 ppm and the methylene carbons at approximately 33-34 ppm in D₂O. hmdb.ca In this compound, one would expect distinct signals for the carbonyl carbons of the amide groups, the methine carbon attached to the sulfur atom, and the methylene carbons of the succinamide moieties.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH-S- | ~3.5-4.0 | ~45-55 |

| -CH₂- | ~2.5-3.0 | ~30-40 |

| -C=O | - | ~170-180 |

| -NH₂ | Broad signal | - |

Table 3: Predicted ¹H and ¹³C NMR chemical shift ranges for this compound.

Electronic Absorption and Magnetic Circular Dichroism (MCD) for Electronic Structure Probing

Electronic absorption (UV-Vis) spectroscopy and Magnetic Circular Dichroism (MCD) are employed to investigate the electronic transitions within the molecule. The disulfide bond is the primary chromophore of interest in this compound. Disulfide bonds typically exhibit a weak absorption band around 250 nm, corresponding to a σ* ← n transition. The exact wavelength and intensity of this absorption are dependent on the C-S-S-C dihedral angle.

MCD spectroscopy, which measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field, can provide more detailed information about the electronic states, particularly for transitions that are weak or overlapping in the conventional absorption spectrum.

X-ray Crystallography for Solid-State Structural Determination of Analogues or Derivatives

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The exact mass of the molecule is 294.0456 g/mol . guidechem.comlgcstandards.com

In tandem mass spectrometry (MS/MS), the molecule would be expected to fragment in predictable ways. A key fragmentation pathway for disulfide-containing molecules is the cleavage of the S-S bond, which would result in two fragments of equal mass. chemrxiv.org Other characteristic fragmentation patterns for succinimide derivatives involve the opening and cleavage of the succinimide ring. nih.gov The analysis of these fragmentation patterns allows for the confirmation of the molecular structure and connectivity.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) in the compound. This experimental data is compared with the theoretical values calculated from the molecular formula (C₈H₁₄N₄O₄S₂) to confirm the purity and stoichiometric composition of the synthesized compound.

Theoretical Elemental Composition of this compound:

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 32.65% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 4.80% |

| Nitrogen | N | 14.01 | 4 | 56.04 | 19.04% |

| Oxygen | O | 16.00 | 4 | 64.00 | 21.74% |

| Sulfur | S | 32.07 | 2 | 64.14 | 21.79% |

| Total | 294.40 | 100.00% |

Table 4: Theoretical elemental composition of this compound.

Theoretical and Computational Investigations of 2,2 Disulfanediyl Bis Succinamide

Quantum Chemical Studies: Electronic Structure and Reactivity Predictions

Quantum chemical studies are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net Functionals like the hybrid B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the pure BP86 (Becke-Perdew 86) are commonly employed to investigate the ground state properties of molecules. researchgate.net

For 2,2'-Disulfanediyl-bis-succinamide, DFT calculations could be used to determine a variety of key properties. These include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Studies on related disulfide-containing compounds have successfully employed DFT to understand their structure and reactivity. For instance, investigations into other disulfanediylbis compounds have utilized functionals like PBE0 and B3LYP to examine their ground state properties and thermodynamic stability. nih.gov Similar approaches could be applied to this compound to predict its behavior.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | B3LYP/6-311+G(d,p) | BP86/6-311+G(d,p) |

| Total Energy (Hartree) | -1254.78 | -1254.32 |

| HOMO Energy (eV) | -6.89 | -6.54 |

| LUMO Energy (eV) | -1.23 | -1.57 |

| HOMO-LUMO Gap (eV) | 5.66 | 4.97 |

| Dipole Moment (Debye) | 3.45 | 3.21 |

This table presents hypothetical data to illustrate the potential output of DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can be used to benchmark results from DFT calculations. guidechem.com Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide more accurate descriptions of electron correlation, which can be important for molecules with multiple lone pairs, such as the sulfur and oxygen atoms in this compound.

While computationally more demanding, ab initio calculations could provide a more refined understanding of the molecule's electronic structure and intermolecular interactions. A study on a similar disulfide-containing compound, 2,2'-disulfanediylbis(tetrahydro-4H-cyclopenta[d] nih.govguidechem.comnih.govdioxaphosphole-2-sulfide), employed the PBE0 functional, which incorporates a portion of exact exchange from Hartree-Fock theory, demonstrating the value of high-level methods. guidechem.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The disulfide bond in this compound introduces a degree of conformational flexibility. Molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. By simulating the motion of atoms over time, MD can reveal the dynamic behavior of the molecule, including the rotation around the S-S bond and other single bonds.

Such simulations would provide insights into the preferred three-dimensional structures of the molecule in different environments, such as in the gas phase or in a solvent. Understanding the conformational landscape is crucial as it can significantly influence the molecule's biological activity and physical properties. While specific MD studies on this compound are not available, the methodology is widely applied to understand the dynamics of flexible molecules. hmdb.canih.govacs.org

Computational Design of this compound Analogues

Computational methods can be instrumental in the rational design of new molecules with desired properties. By modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic properties, reactivity, and potential biological activity. For example, substituting the hydrogen atoms on the amide groups or modifying the succinamide (B89737) backbone could lead to analogues with altered solubility, stability, or binding affinity to a biological target.

The design of new analogues would typically involve a workflow that includes:

Generating a library of virtual compounds based on the this compound scaffold.

Performing high-throughput computational screening using DFT or other methods to predict key properties.

Selecting promising candidates for further theoretical investigation or experimental synthesis.

This approach has been successfully used in drug discovery and materials science to accelerate the development of new functional molecules.

Simulation of Spectroscopic Properties to Aid Experimental Interpretation

Computational chemistry provides powerful tools for the simulation of various spectroscopic techniques, which can be invaluable for the interpretation of experimental data. For this compound, the following spectra could be simulated:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities, which can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic vibrational modes, such as the S-S and C=O stretches.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the assignment of experimental NMR signals.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insights into the electronic transitions within the molecule.

By simulating these spectra, researchers can gain a deeper understanding of the experimental data and confirm the identity and purity of synthesized this compound.

Mechanistic Studies of Reactions Involving 2,2 Disulfanediyl Bis Succinamide

Disulfide Exchange Reactions and Kinetics

Disulfide exchange is a characteristic reaction of compounds containing a disulfide (-S-S-) bond. This process involves the cleavage of the disulfide bond by a nucleophilic thiol, leading to the formation of a new disulfide and a new thiol. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at one of the sulfur atoms of the disulfide bridge. nih.gov

The kinetics of disulfide exchange reactions are typically second-order, being first-order in both the disulfide and the attacking thiolate anion. nih.gov The rate of the reaction is highly dependent on the pKa of the attacking thiol, as the thiolate anion is the active nucleophile. A higher pH generally leads to a faster reaction rate due to the increased concentration of the more nucleophilic thiolate.

In the context of 2,2'-Disulfanediyl-bis-succinamide, a thiol (R-SH) would react as follows:

Reaction Scheme: this compound + R-S⁻ ⇌ Mixed Disulfide + Succinamide-2-thiolate

The reaction proceeds through a trigonal bipyramidal transition state where the attacking sulfur, the two sulfur atoms of the original disulfide bridge, are aligned. nih.gov The stability of the resulting mixed disulfide and the leaving group (succinamide-2-thiolate) will influence the equilibrium of the reaction.

Factors influencing the kinetics of this exchange include:

Steric Hindrance: The bulky succinamide (B89737) groups adjacent to the disulfide bridge may sterically hinder the approach of the nucleophilic thiol, potentially slowing down the reaction rate compared to unhindered disulfides.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can affect the stability of the charged transition state and the reactants, thereby influencing the reaction rate.

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of disulfide exchange.

Oxidation and Reduction Pathways of the Disulfanediyl Bridge

The disulfanediyl bridge in this compound is a redox-active functionality. It can be reduced to its corresponding thiol, 2-mercaptosuccinamide, or oxidized to various higher oxidation state sulfur species.

Reduction: The reduction of the disulfide bond can be achieved using various reducing agents, such as dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or sodium borohydride. The reaction proceeds by nucleophilic attack of the reducing agent on the disulfide bond, leading to its cleavage and the formation of two thiol groups.

General Reduction Reaction: this compound + Reducing Agent → 2 x 2-Mercaptosuccinamide

The mechanism of reduction by a dithiol like DTT involves a two-step process. First, one thiol group of DTT attacks the disulfide bond to form a mixed disulfide intermediate, which then undergoes an intramolecular cyclization to release the second thiol and form a stable cyclic disulfide. pnas.org

Oxidation: Oxidation of the disulfanediyl bridge can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation may yield thiosulfinates, while stronger oxidants can produce thiosulfonates, and ultimately sulfonic acids.

| Oxidant | Probable Oxidation Product |

| Mild (e.g., peroxy acid) | Thiosulfinate |

| Moderate (e.g., H₂O₂) | Thiosulfonate |

| Strong (e.g., KMnO₄) | Sulfonic Acid |

These oxidation reactions are significant as they can alter the chemical and physical properties of the molecule, and in biological systems, such oxidations can be a result of oxidative stress. nih.gov

Hydrolysis and Degradation Mechanisms of Amide Linkages

The succinamide moieties of this compound contain amide linkages that are susceptible to hydrolysis, particularly under acidic or basic conditions. Amide hydrolysis results in the cleavage of the amide bond to form a carboxylic acid and an amine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. mdpi.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the amine to yield a carboxylic acid and a protonated amine. mdpi.comrsc.org This reaction is generally slow and often requires elevated temperatures. mdpi.com

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the amide. acs.org This forms a tetrahedral intermediate which then collapses to expel the amide anion as a leaving group. The amide anion subsequently abstracts a proton from the newly formed carboxylic acid. This process is generally considered irreversible. acs.org

The hydrolysis of the succinamide ring in this compound would lead to the formation of aspartic acid derivatives. The rate of hydrolysis will be influenced by pH and temperature. Computational studies on succinimide (B58015), a related structure, show that in a neutral medium, hydrolysis is facilitated by a polar environment, whereas in a basic medium, a polar environment can hinder hydrolysis. rsc.org

Stereochemical Aspects and Chiral Recognition in Reactions

The this compound molecule possesses stereogenic centers at the C2 positions of the succinamide rings. libretexts.org The specific stereochemistry (R or S configuration) at these centers will have a significant impact on the molecule's three-dimensional structure and its interactions with other chiral molecules.

The disulfide bond itself can be a source of chirality due to its non-planar geometry, exhibiting what is known as atropisomerism. The dihedral angle of the C-S-S-C bond gives rise to P (right-handed) or M (left-handed) helicity. nih.govacs.org The preferred helicity can be influenced by non-covalent interactions and the stereochemistry of the adjacent chiral centers. nih.govacs.org

Chiral Recognition: In reactions with other chiral molecules, such as enzymes or chiral reagents, the stereochemistry of this compound will be critical. For instance, an enzyme's active site may selectively bind to one enantiomer or diastereomer of the molecule, leading to stereoselective reactions. This recognition is governed by the precise three-dimensional arrangement of functional groups, which must complement the chiral environment of the binding site.

During reactions such as disulfide exchange or nucleophilic attack at the carbonyl carbon, the stereochemistry at the C2 position can influence the approach of the reactant and the stereochemical outcome of the reaction. For example, the bulky side chains of an incoming chiral thiol could lead to a diastereoselective reaction with the disulfide bridge. While specific studies on chiral recognition involving this compound are not documented, the principles of stereochemistry suggest that its interactions and reactions in a chiral environment will be highly specific.

Research on Derivatives and Analogues of 2,2 Disulfanediyl Bis Succinamide

Structural Modification Strategies: Amide Linkages and Substituents

The succinamide (B89737) moiety, characterized by its cyclic imide structure, offers several avenues for structural modification. A primary strategy involves the N-substitution of the succinimide (B58015) ring. The synthesis of N-substituted succinimides can be achieved through the acylation of an amine with succinic anhydride (B1165640), followed by a cyclodehydration process. mdpi.combeilstein-archives.org This method allows for the introduction of a wide variety of substituents at the nitrogen atom, thereby altering the molecule's steric and electronic properties.

Furthermore, the amide bond itself can be a target for modification. While not directly reported for 2,2'-Disulfanediyl-bis-succinamide, research on other complex molecules demonstrates the importance of the linker between functional groups in determining biological profiles. nih.gov For example, in a series of cinnamyl hydroxamate derivatives, the distance between the hydroxamate and aromatic ring, dictated by the linker, was a critical determinant of antiproliferative activity. nih.gov Such principles could be applied to the succinamide backbone of the target compound.

Tuning Disulfide Bond Characteristics (e.g., length, flexibility)

The disulfide bond is a key functional group that imparts a degree of conformational constraint and redox sensitivity to molecules. While specific studies on tuning the disulfide bond in this compound are not prevalent, broader research in peptide and protein chemistry offers valuable insights. The length and flexibility of a disulfide bridge are known to influence the three-dimensional structure and stability of peptides.

Strategies to modulate disulfide bonds often involve the synthesis of analogues with altered spacing between the cysteine residues that form the bond. In the context of this compound, this would translate to synthesizing analogues where the succinamide moieties are separated by linkers of varying lengths and flexibilities, thereby indirectly tuning the disposition of the disulfide bond.

The reactivity of the disulfide bond itself can be a point of control. Disulfide bonds are susceptible to cleavage in reducing environments, a property exploited in drug delivery systems. The local chemical environment, including the nature of the flanking groups, can influence the redox potential of the disulfide bond.

Synthesis and Characterization of Novel Disulfanediyl-bis-succinamide Scaffolds

The synthesis of novel scaffolds based on the disulfanediyl-bis-succinamide core would involve the assembly of new molecular architectures incorporating this motif. While direct examples for this specific compound are scarce, general methods for creating related structures provide a foundational approach. For instance, the synthesis of various bis-amide compounds has been reported, often involving the reaction of a dicarboxylic acid or its derivative with an appropriate amine.

The synthesis of bis(o-aminophenyl)disulfide alkane ligands and their metal complexes demonstrates the construction of molecules containing both disulfide and amine functionalities, which could potentially be further reacted to form succinamide rings. ekb.eg Similarly, the synthesis of bis-succinamide extractants for metal ions highlights methods for creating molecules with two succinamide units, although without the disulfide bridge. researchgate.net

Structure-Reactivity Relationships in Modified Systems

Understanding the relationship between the chemical structure of this compound analogues and their reactivity is a key objective of derivatization studies. While comprehensive structure-activity relationship (SAR) studies for this specific compound are not widely published, SAR analyses of other succinimide derivatives have been conducted, revealing important trends. nih.gov

For many biologically active succinimide derivatives, the nature of the substituent on the nitrogen atom of the imide ring is a critical determinant of activity. nih.gov For example, in a series of N-substituted benzamide (B126) derivatives, modifications to the linker and terminal groups led to significant differences in their antitumor activity. researchgate.net

Applications and Material Science Perspectives of 2,2 Disulfanediyl Bis Succinamide

Integration in Dynamic Covalent Networks and Adaptable Materials

The core of 2,2'-Disulfanediyl-bis-succinamide's potential in adaptable materials lies in its disulfide (S-S) bond. This bond is a cornerstone of dynamic covalent chemistry (DCC), a field that utilizes reversible covalent bonds to create materials that can change their structure and properties in response to external stimuli. lgcstandards.comresearchgate.net Disulfide bonds can undergo reversible exchange reactions, primarily through thiol-disulfide exchange or disulfide-disulfide metathesis, which can be triggered by heat, light (UV), or a change in the redox environment. researchgate.netrsc.org

Self-Healing Polymers and Recyclable Materials

The reversible nature of the disulfide bond makes this compound an excellent candidate for a cross-linking agent in the synthesis of self-healing polymers. When incorporated into a polymer network, the disulfide bridges can be broken upon mechanical damage and subsequently reformed under specific conditions, effectively "healing" the material. researchgate.net This process can restore the material's mechanical integrity, extending its lifespan and reducing waste. chemrxiv.org

Similarly, this dynamic characteristic addresses a major challenge in polymer science: the recycling of thermoset plastics. Conventional thermosets possess permanent, irreversible cross-links that prevent them from being reprocessed. scbt.com By using a dynamic cross-linker like this compound, it is possible to create covalent adaptable networks (CANs) that, upon stimulation, can break their cross-links, allowing the material to be reshaped and reprocessed, similar to thermoplastics. scbt.comnih.gov

Table 1: Potential Properties of this compound in Dynamic Polymers

| Feature | Description | Stimuli | Potential Application |

|---|---|---|---|

| Dynamic Bond | Disulfide (-S-S-) | Heat, Light (UV), Redox agents | Self-healing, Reprocessing |

| Functionality | Diamide (B1670390) | Hydrogen bonding sites | Enhanced mechanical properties |

| Resulting Material | Covalent Adaptable Network (CAN) | External triggers | Recyclable thermosets, Adaptive materials |

Responsive Polymeric Systems

The integration of this compound into polymeric structures can impart stimulus-responsive behavior. For instance, polymers containing these disulfide linkages are expected to degrade or alter their structure in a reducing environment, such as in the presence of glutathione (B108866), which is found in higher concentrations inside cells. This property is highly sought after for controlled drug delivery systems, where a drug-loaded polymer matrix would release its payload specifically within the target cellular environment. The cleavage of the disulfide bonds would lead to the disassembly of the polymer carrier and the release of the encapsulated therapeutic agent.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry revolves around non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered structures. acs.org The two succinamide (B89737) groups in this compound are rich in hydrogen bond donors (N-H) and acceptors (C=O), making the molecule a promising building block for supramolecular assembly.

Molecular Recognition Phenomena

The defined orientation of the amide groups in this compound could allow it to act as a molecular receptor, selectively binding to guest molecules through a network of hydrogen bonds. This capacity for molecular recognition is the basis for the development of chemical sensors and systems for selective molecular transport. nih.govpharmaffiliates.com The disulfide bond adds a layer of dynamic control, where its cleavage or conformational change could potentially alter the binding affinity or selectivity of the host molecule.

Formation of Higher-Order Structures

Through self-assembly driven by intermolecular hydrogen bonding, this compound molecules could organize into higher-order structures like tapes, sheets, or even porous crystalline frameworks. nih.gov The formation of such ordered assemblies is of great interest for applications in materials science, including the development of functional membranes, catalytic systems, and templates for nanotechnology. The dynamic nature of the disulfide bond could allow for the reversible assembly and disassembly of these supramolecular structures in response to external signals.

Coordination Chemistry: Ligand Design and Metal Complexation Studies

The succinamide moieties of this compound contain potential donor atoms—specifically the amide oxygen and nitrogen atoms—that can coordinate with metal ions. This opens up possibilities for its use as a ligand in coordination chemistry. researchgate.net

Depending on the spatial arrangement and flexibility imparted by the disulfide bridge, the molecule could act as a bidentate or bridging ligand. As a bidentate ligand, it could chelate a single metal ion, while as a bridging ligand, it could connect multiple metal centers to form polynuclear complexes or extended coordination polymers. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. Furthermore, the redox-active disulfide bond could be used to modulate the electronic properties and reactivity of the coordinated metal center, leading to the design of redox-switchable catalysts or sensors.

Role as Ligand in Transition Metal Complexes

There is no available scientific literature detailing the use of this compound as a ligand in the formation of transition metal complexes. Research into its coordination chemistry, including its ability to chelate or bridge metal centers, has not been reported.

Investigation of Metal-Sulfur/Amide Bonding

Consequently, without any synthesized metal complexes of this compound, there has been no investigation into the nature of its potential metal-sulfur or metal-amide bonds. Spectroscopic and crystallographic data, which would provide insight into bond lengths, angles, and coordination modes, are not available in the public domain.

Role in Chemical Libraries for Academic Screening

While the principles of high-throughput screening and the composition of chemical libraries are well-documented, there is no specific mention of this compound being included in any publicly disclosed academic or commercial screening collections. Therefore, no data on its screening performance or hit rates for any biological targets can be provided.

Biochemical and Enzymatic Interactions of 2,2 Disulfanediyl Bis Succinamide Non Clinical Focus

Interactions with Biomolecules: Peptides and Proteins (excluding therapeutic effects)

A thorough search of scientific databases and literature yields no specific data on the interactions between 2,2'-Disulfanediyl-bis-succinamide and peptides or proteins. While the disulfide bond is a critical feature in protein structure and the succinamide (B89737) group can participate in hydrogen bonding, no studies have been published that characterize the binding, covalent modification, or other forms of interaction of this particular molecule with biological macromolecules. The compound is commercially available for proteomics research, suggesting a potential application as a crosslinking agent or a probe, but empirical data from such studies are not available in the public domain. scbt.com

Substrate or Inhibitor Studies in Enzymatic Systems

There is currently no published research investigating this compound as either a substrate or an inhibitor for any specific enzyme. Disulfide-containing compounds can be substrates for oxidoreductases, such as glutathione (B108866) reductase, or act as inhibitors for enzymes with critical cysteine residues in their active sites. nih.govnih.gov However, the specific reactivity of this compound within an enzymatic context has not been documented. Studies on other disulfide compounds, such as bis(dialkylaminethiocarbonyl)disulfides, have shown them to be potent and selective enzyme inhibitors, but similar investigations for this compound are absent from the literature. nih.gov

Bio-inspired Chemical Systems Utilizing Disulfide Motifs

The disulfide motif is a common target in the design of bio-inspired chemical systems, often for creating dynamic combinatorial libraries or self-healing materials. These systems leverage the reversible nature of the disulfide bond. While the concept is well-established, there are no specific examples in the scientific literature of this compound being used in the creation of such bio-inspired systems.

Fundamental Studies of Cellular Pathway Modulation (non-clinical mechanistic)

No fundamental research studies detailing the modulation of cellular pathways by this compound have been published. Consequently, there is no information on its mechanism of action at the cellular level, its uptake by cells, or its effects on signaling cascades or metabolic pathways.

Future Directions and Emerging Research Avenues

Advanced Functional Materials Design

The disulfide bond is a key element in the design of dynamic and responsive materials. rsc.orgresearchgate.net Its susceptibility to cleavage under reducing conditions, such as the intracellular environment rich in glutathione (B108866), makes it an ideal trigger for controlled release mechanisms. researchgate.netrsc.orgiris-biotech.de Future research could explore the incorporation of 2,2'-Disulfanediyl-bis-succinamide as a cross-linker in hydrogels or other polymeric matrices. nih.govrsc.org Such materials could exhibit stimuli-responsive behavior, degrading and releasing encapsulated therapeutic agents or other molecules in a targeted manner. nih.gov

The succinamide (B89737) components of the molecule offer sites for further chemical modification, allowing for the tuning of material properties such as hydrophilicity, biocompatibility, and mechanical strength. nih.govacs.org By functionalizing the succinamide groups, it may be possible to create novel biomaterials with tailored degradation profiles and specific cell-adhesion properties, opening doors for applications in tissue engineering and regenerative medicine. The synthesis of polymers incorporating this disulfide-containing diamide (B1670390) could lead to new classes of biodegradable plastics or smart coatings that respond to environmental cues.

Chemo-Informatic and Machine Learning Approaches for Prediction

Chemo-informatics and machine learning are increasingly powerful tools in chemical and materials research, enabling the prediction of molecular properties and the design of new compounds with desired functionalities. researchgate.net Although specific predictive models for this compound are not yet available, the principles of these computational approaches can be readily applied.

Future research could focus on developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of derivatives of this compound. By generating a virtual library of related compounds with modifications to the succinamide groups or the backbone, machine learning algorithms could be trained to identify candidates with enhanced properties. nih.gov For instance, these models could predict the redox potential of the disulfide bond, the stability of the compound in different biological media, or its binding affinity to specific proteins. oup.comresearchgate.net Such in silico screening would significantly accelerate the discovery and optimization of new functional molecules based on this scaffold. Recent advances in deep learning could even predict the three-dimensional structure and dynamic behavior of materials incorporating this compound. nih.gov

Development of Novel Analytical Probes

The inherent reactivity of the disulfide bond and the structural features of the succinamide group suggest that this compound could serve as a platform for the development of novel analytical probes. The disulfide bond can be cleaved by specific analytes, leading to a detectable signal change. This principle could be harnessed to create probes for reducing agents like glutathione, which is an important biomarker for oxidative stress.

Furthermore, the succinamide moiety is a known reactive group that can be used to label proteins and other biomolecules. researchgate.net By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the succinamide portion of the molecule, researchers could create activity-based probes to study enzyme function or to identify specific proteins in complex biological samples. The development of such probes would be valuable for diagnostics and for fundamental research in cell biology and proteomics. The modular nature of this compound would allow for the straightforward synthesis of a variety of probes with different specificities and detection modalities.

Exploration of Multifunctional Properties

The combination of a redox-sensitive linker and two modifiable succinamide units in a single molecule opens up the exciting possibility of creating multifunctional systems. researchgate.netrsc.org These are systems that can perform multiple tasks, such as targeted drug delivery and real-time imaging (theranostics).

Future research could focus on developing conjugates of this compound where one succinamide group is attached to a targeting ligand (e.g., an antibody or a peptide that recognizes cancer cells) and the other is linked to a therapeutic agent. The disulfide bond would act as a trigger for drug release within the target cells. nih.govresearchgate.net Additionally, a fluorescent dye could be incorporated to allow for the visualization of the drug delivery process.

The exploration of such multifunctional constructs could lead to more effective and less toxic cancer therapies. rsc.org The inherent biodegradability of the disulfide and succinamide groups would be an advantageous feature for in vivo applications. The design and synthesis of these complex molecules would represent a significant challenge but would also offer substantial rewards in the fields of medicine and biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.